molecular formula C8H7BrO3 B12356728 3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid

3-(5-Bromofuran-2-yl)-2-methylprop-2-enoicacid

Cat. No.: B12356728
M. Wt: 231.04 g/mol
InChI Key: ZGINPILGQVOXTL-SNAWJCMRSA-N
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Description

3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid is an organic compound that features a furan ring substituted with a bromine atom at the 5-position and a carboxylic acid group attached to a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid can be achieved through several synthetic routes. One common method involves the bromination of furan to obtain 5-bromofuran, followed by a series of reactions to introduce the prop-2-enoic acid moiety. The reaction conditions typically involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and the reactions are carried out under controlled temperatures to ensure selective bromination .

Industrial Production Methods

Industrial production of 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism by which 3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the furan ring play crucial roles in the compound’s reactivity and binding affinity. The pathways involved may include oxidative stress responses, enzyme inhibition, and receptor modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid is unique due to its specific structural features, such as the presence of both a bromine-substituted furan ring and a prop-2-enoic acid moiety. This combination imparts distinct chemical reactivity and potential biological activities that differentiate it from other similar compounds .

Properties

Molecular Formula

C8H7BrO3

Molecular Weight

231.04 g/mol

IUPAC Name

(E)-3-(5-bromofuran-2-yl)-2-methylprop-2-enoic acid

InChI

InChI=1S/C8H7BrO3/c1-5(8(10)11)4-6-2-3-7(9)12-6/h2-4H,1H3,(H,10,11)/b5-4+

InChI Key

ZGINPILGQVOXTL-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(O1)Br)/C(=O)O

Canonical SMILES

CC(=CC1=CC=C(O1)Br)C(=O)O

Origin of Product

United States

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